molecular formula C15H14N2O2 B8722281 9H-Carbazole-9-propanehydroximic acid

9H-Carbazole-9-propanehydroximic acid

Cat. No.: B8722281
M. Wt: 254.28 g/mol
InChI Key: GXJRDAZEIZNCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Carbazole-9-propanehydroximic acid is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-carbazol-9-yl-N-hydroxypropanamide

InChI

InChI=1S/C15H14N2O2/c18-15(16-19)9-10-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,19H,9-10H2,(H,16,18)

InChI Key

GXJRDAZEIZNCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Carbazol-9-yl-propionic acid methyl ester (22) (0.50 g, 1.97 mmol) and hydroxylamine hydrochloride (0.82 g, 12 mmol) were placed under argon and dissolved in DMF (8 mL). To it was added a 25% sodium methoxide solution in methanol (3.4 g, 16 mmol) which resulted in immediate precipitation of a white solid. The reaction was stirred for 24 h at room temperature after which was taken up in ethyl acetate (20 mL), water (10 mL) and of saturated aqueous NaHCO3 (10 mL). The organic layer was isolated and the aqueous layer was further extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (10 mL), dried (Na2SO4) and concentrated in vacuo. The crude extract was purified by HPLC to yield the title compound (234 mg, 47%) as a white solid. 1H NMR (400 MHz, DMSO): δ 10.46 (s, 1H), 8.75 (s, 1H), 8.14 (d, 2H, J=7.7 Hz), 7.60 (d, 2H, J=8.0 Hz), 7.45 (t, 2H, J=7.2 Hz), 7.20 (t, 2H, J=7.6 Hz), 4.61 (t, 2H, J=6.8 Hz), 2.48 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 169.2, 140.2, 126.2, 122.6, 120.6, 119.3, 109.8, 39.3, 32.3. ESI-MS (m/z): [M+H]+ 254.1. Analytical HPLC: Purity=97%, tR=5.62 min, Method A.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
47%

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